

Butobarbital-d5 vs. Non-Deuterated Butobarbital: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Butobarbital-d5	
Cat. No.:	B15292491	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Butobarbital and its deuterated analog, **Butobarbital-d5**. Butobarbital, a barbiturate derivative, is a central nervous system depressant historically used for its sedative and hypnotic properties. Its therapeutic action is primarily mediated through the positive allosteric modulation of the y-aminobutyric acid type A (GABA-A) receptor. **Butobarbital-d5**, in which five hydrogen atoms on the ethyl group have been replaced with deuterium, is primarily utilized as an internal standard in analytical and forensic toxicology. This guide explores the physicochemical properties, pharmacokinetics, pharmacodynamics, and the theoretical impact of deuteration on the metabolic fate of Butobarbital, underpinned by the kinetic isotope effect. While direct comparative studies are not extensively available in public literature, this document synthesizes existing data and established scientific principles to provide a detailed overview for research and drug development purposes.

Physicochemical Properties

The introduction of deuterium into the Butobarbital structure results in a marginal increase in molecular weight, with minimal expected changes to its macroscopic physical properties such as color and form. However, the alteration in bond strength between carbon and deuterium compared to carbon and hydrogen can influence microscopic properties and metabolic stability.



Table 1: Physicochemical Properties of Butobarbital and Butobarbital-d5

Property	Butobarbital	Butobarbital-d5	Reference(s)
IUPAC Name	5-butyl-5-ethyl-1,3- diazinane-2,4,6-trione	5-butyl-5-(1,1,2,2,2-pentadeuterioethyl)-1, 3-diazinane-2,4,6- trione	[1][2]
Synonyms	Butobarbitone, Butethal	5-Butyl-5-(ethyl- d5)barbituric acid, Butethal-d5	[3]
Molecular Formula	С10Н16N2О3	C10H11D5N2O3	[3][4]
Molecular Weight	212.25 g/mol	217.28 g/mol	[3][4]
Appearance	White crystalline powder	Neat solid	[1][3]
Water Solubility	1.27 mg/mL (predicted)	Not available	[5]
logP	1.65 (predicted)	Not available	[5]
рКа	7.86	Not available	[5]

Pharmacodynamics: Mechanism of Action

Butobarbital, like other barbiturates, exerts its primary effect on the central nervous system by enhancing the action of GABA, the principal inhibitory neurotransmitter. It binds to a distinct allosteric site on the GABA-A receptor, a ligand-gated ion channel.[6] This binding potentiates GABA-mediated chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6] At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their sedative-hypnotic and anesthetic effects.[6] Deuteration is not expected to alter the fundamental mechanism of action at the receptor level, as the overall molecular shape and key binding motifs remain unchanged.

GABA-A Receptor Signaling Pathway

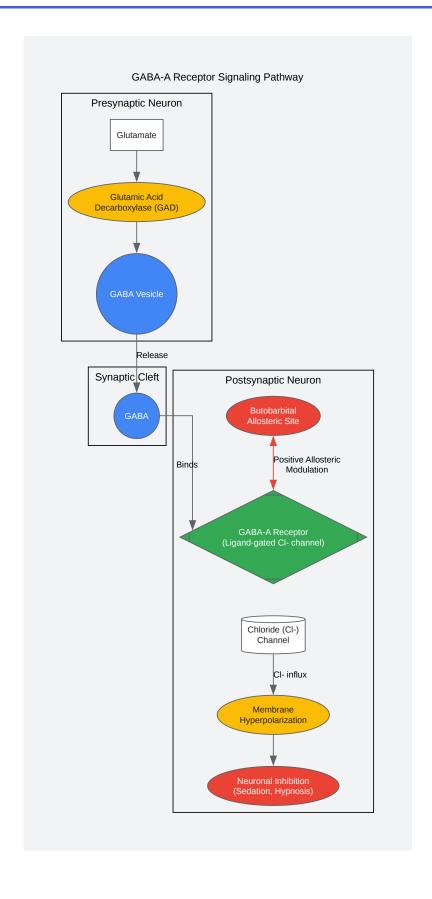




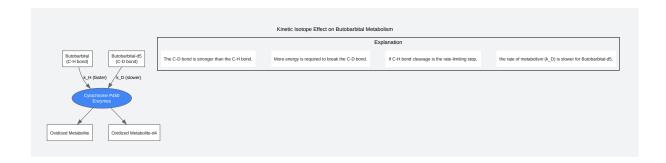


The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Butobarbital.

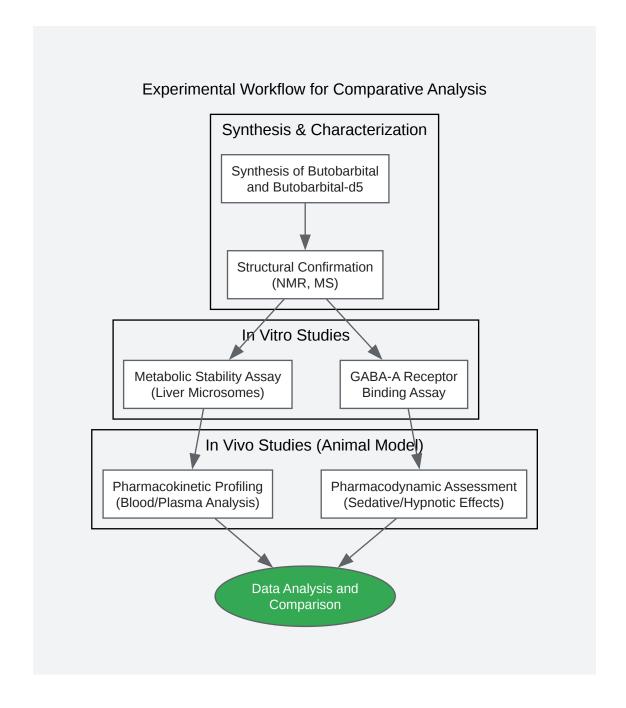












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